(2R)-4,4-difluorobutane-1,2-diol

Catalog No.
S14035567
CAS No.
M.F
C4H8F2O2
M. Wt
126.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-4,4-difluorobutane-1,2-diol

Product Name

(2R)-4,4-difluorobutane-1,2-diol

IUPAC Name

(2R)-4,4-difluorobutane-1,2-diol

Molecular Formula

C4H8F2O2

Molecular Weight

126.10 g/mol

InChI

InChI=1S/C4H8F2O2/c5-4(6)1-3(8)2-7/h3-4,7-8H,1-2H2/t3-/m1/s1

InChI Key

WAHXWFMNBPIHPV-GSVOUGTGSA-N

Canonical SMILES

C(C(CO)O)C(F)F

Isomeric SMILES

C([C@H](CO)O)C(F)F

(2R)-4,4-difluorobutane-1,2-diol is a fluorinated organic compound characterized by the presence of two fluorine atoms at the 4-position of a butane-1,2-diol backbone. This compound is notable for its unique structural features, which include two hydroxyl groups (-OH) and two fluorine substituents, contributing to its distinct chemical and biological properties. The molecular formula is C4_4H8_8F2_2O2_2, and it exists as a chiral molecule with specific stereochemistry at the second carbon atom.

  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to yield the corresponding butane derivative, employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.

The introduction of fluorine into organic compounds often alters their biological activity. (2R)-4,4-difluorobutane-1,2-diol exhibits enhanced metabolic stability and potentially altered pharmacokinetics compared to non-fluorinated analogs. Its interactions with biological targets may involve hydrogen bonding and van der Waals forces, which can influence its efficacy in various applications, including medicinal chemistry.

The synthesis of (2R)-4,4-difluorobutane-1,2-diol typically involves the fluorination of butane-1,2-diol. One common method employs diethylaminosulfur trifluoride (DAST) as a fluorinating agent under controlled conditions to ensure selective fluorination at the desired positions. Industrial production may involve optimized large-scale processes that include purification steps such as distillation or recrystallization to enhance yield and purity.

(2R)-4,4-difluorobutane-1,2-diol has potential applications in various fields:

  • Pharmaceuticals: Its unique properties may make it suitable for drug development, particularly in creating more stable drug candidates.
  • Agricultural Chemicals: The compound may serve as an intermediate in the synthesis of agrochemicals due to its reactivity and stability.
  • Chemical Research: As a building block in organic synthesis, it can be utilized in the development of more complex fluorinated compounds.

Interaction studies involving (2R)-4,4-difluorobutane-1,2-diol focus on its binding affinity and activity against specific biological targets. These studies are crucial for understanding how the compound behaves in biological systems and its potential therapeutic effects. Research indicates that the presence of fluorine enhances interaction strength with certain receptors compared to non-fluorinated counterparts.

Several compounds share structural similarities with (2R)-4,4-difluorobutane-1,2-diol. These include:

Compound NameHalogen SubstituentUnique Features
(2R)-4,4-dichlorobutane-1,2-diolChlorineSimilar structure but less electronegative
(2R)-4,4-dibromobutane-1,2-diolBromineGreater steric hindrance compared to fluorine
(2R)-4,4-diiodobutane-1,2-diolIodineLarger atomic size may affect reactivity

Uniqueness: The presence of fluorine in (2R)-4,4-difluorobutane-1,2-diol imparts unique properties such as increased electronegativity and metabolic stability. These features make it distinct from its halogenated analogs and valuable for specific applications where these properties are advantageous.

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

126.04923582 g/mol

Monoisotopic Mass

126.04923582 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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